1-Methyl-2,2,3,3-tetrafluoropropyl carbamate
Description
Properties
CAS No. |
756-48-9 |
|---|---|
Molecular Formula |
C5H7F4NO2 |
Molecular Weight |
189.11 g/mol |
IUPAC Name |
3,3,4,4-tetrafluorobutan-2-yl carbamate |
InChI |
InChI=1S/C5H7F4NO2/c1-2(12-4(10)11)5(8,9)3(6)7/h2-3H,1H3,(H2,10,11) |
InChI Key |
XUIBKESPXOBFGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(F)F)(F)F)OC(=O)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalysts
The transesterification of dialkyl carbonates (e.g., dimethyl carbonate, diphenyl carbonate) with 2,2,3,3-tetrafluoropropan-1-ol is the most widely reported method. This reaction proceeds via nucleophilic substitution, where the alkoxy group of the carbonate is replaced by the fluorinated alcohol.
Catalysts :
-
Tetramethylammonium hydroxide achieves 81% selectivity for alkyl 2,2,3,3-tetrafluoropropyl carbonates at 50% dimethyl carbonate conversion.
-
Lithium alkoxides show comparable efficiency but require higher temperatures (80–120°C).
-
Titanium(IV) alkoxides (e.g., titanium isopropoxide) are employed industrially for mixed carbonate intermediates.
Reaction Conditions
-
Solvent : Anhydrous conditions; polar aprotic solvents (e.g., DMF) enhance reactivity.
-
Molar Ratio : Alcohol-to-carbonate ratios of 1:1.5–2.0 minimize side products.
-
Combine dimethyl carbonate (1.5 equiv), 2,2,3,3-tetrafluoropropan-1-ol (1.0 equiv), and tetramethylammonium hydroxide (0.1 mol%) in DMF.
-
Heat at 80°C for 12 hours under nitrogen.
-
Isolate the product via vacuum distillation (yield: 78–81%).
Carbamate Formation via Phosgene Derivatives
Phosgene/Triphosgene Route
1-Methyl-2,2,3,3-tetrafluoropropyl carbamate is synthesized by reacting 2,2,3,3-tetrafluoropropan-1-ol with phosgene (COCl₂) or triphosgene (bis(trichloromethyl) carbonate).
Steps :
-
Chloroformate Intermediate :
(R = 2,2,3,3-tetrafluoropropyl)
-
Ammonolysis :
Conditions :
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent advancements utilize continuous flow reactors for methyl (2,2,3,3-tetrafluoropropyl) carbonate (MTFPC), a key intermediate:
Catalytic Systems Comparison
| Catalyst | Temperature (°C) | Selectivity (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Tetramethylammonium hydroxide | 80 | 81 | 78 | |
| Titanium isopropoxide | 120 | 75 | 70 | |
| Lithium methoxide | 100 | 68 | 65 |
Challenges and Mitigation
Side Reactions
Fluorine Stability
-
Hydrolysis : Fluorine substituents are susceptible to hydrolysis under acidic conditions.
Solution: Maintain anhydrous conditions and neutral pH.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2,2,3,3-tetrafluoropropyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced carbamate derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced carbamate derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
1-Methyl-2,2,3,3-tetrafluoropropyl carbamate is characterized by its unique fluorinated structure, which enhances its reactivity and solubility in various solvents. Its chemical formula is , indicating the presence of both fluorine atoms and a carbamate functional group.
Organic Synthesis
1-Methyl-2,2,3,3-tetrafluoropropyl carbamate is utilized as a reagent in organic synthesis. Its ability to facilitate various chemical reactions makes it valuable in the production of complex molecules. The compound can act as a building block for synthesizing other fluorinated compounds due to its reactive carbamate group.
Table 1: Applications in Organic Synthesis
| Application | Description |
|---|---|
| Reagent in Synthesis | Used to create fluorinated derivatives in pharmaceuticals and agrochemicals. |
| Building Block | Serves as an intermediate for synthesizing more complex fluorinated compounds. |
Pharmaceutical Applications
The compound has significant implications in pharmaceutical chemistry. Its fluorinated nature can enhance the biological activity and metabolic stability of drug candidates. Fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts.
Case Study: Antiviral Agents
Research has shown that incorporating fluorinated carbamates into antiviral agents can improve their efficacy. For instance, studies on antiviral compounds have demonstrated that the presence of fluorine increases binding affinity to viral targets.
Electrolyte Solvents in Battery Technology
1-Methyl-2,2,3,3-tetrafluoropropyl carbamate has been investigated as a potential electrolyte solvent for non-aqueous battery systems. Its low volatility and high electrochemical stability make it suitable for lithium-ion batteries.
Table 2: Comparison of Electrolyte Solvents
| Solvent Type | Properties | Application Area |
|---|---|---|
| 1-Methyl-2,2,3,3-tetrafluoropropyl carbamate | Low volatility, high stability | Lithium-ion batteries |
| Ethylene carbonate | Moderate stability | Commonly used in battery electrolytes |
| Dimethyl carbonate | High volatility | Less stable for high-performance use |
Environmental Considerations
Fluorinated compounds like 1-Methyl-2,2,3,3-tetrafluoropropyl carbamate are subject to scrutiny due to potential environmental impacts. Research is ongoing to assess their biodegradability and ecological effects.
Case Study: Environmental Impact Assessment
A recent study evaluated the environmental persistence of various fluorinated compounds. It was found that 1-Methyl-2,2,3,3-tetrafluoropropyl carbamate exhibited lower persistence compared to other highly fluorinated substances, suggesting a potentially reduced environmental risk.
Mechanism of Action
The mechanism of action of 1-Methyl-2,2,3,3-tetrafluoropropyl carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by forming covalent bonds with the active site, leading to the inactivation of the enzyme. This mechanism is utilized in various biochemical studies to understand enzyme function and regulation .
Comparison with Similar Compounds
Chemical Stability and Reactivity
- 1-Methyl-2,2,3,3-tetrafluoropropyl carbamate benefits from fluorine’s electron-withdrawing effect, which likely stabilizes the carbamate group against hydrolysis compared to non-fluorinated analogs. This property is shared with TTE, where fluorine enhances oxidative stability in battery electrolytes .
- In contrast, 2,2,3,3-tetrafluoropropyl tosylate leverages its sulfonate group for nucleophilic substitution reactions, making it a versatile synthetic intermediate .
Solubility and Solvation
Thermal and Electrochemical Performance
- TTE-based electrolytes achieve high ionic conductivity (e.g., 1 m LiPF₆ in FEC/TTE/EMC) and thermal stability up to 150°C, outperforming non-fluorinated ethers like DMC .
- 2,2,3,3-Tetrafluoropropyl methacrylate polymers retain structural integrity under physiological conditions, making them suitable for long-term biomedical implants .
Biological Activity
1-Methyl-2,2,3,3-tetrafluoropropyl carbamate (CAS No. 756-48-9) is a fluorinated carbamate compound with potential applications in various fields, including agriculture and pharmaceuticals. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicological profiles, and relevant case studies.
1-Methyl-2,2,3,3-tetrafluoropropyl carbamate is characterized by its unique molecular structure which influences its biological interactions. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C5H8F4N2O2 |
| Molecular Weight | 182.13 g/mol |
| IUPAC Name | 1-methyl-2,2,3,3-tetrafluoropropyl carbamate |
| InChI Key | VZQXWZBMYQDJFY-UHFFFAOYSA-N |
The biological activity of 1-Methyl-2,2,3,3-tetrafluoropropyl carbamate is primarily attributed to its interaction with acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Carbamates typically inhibit AChE by forming a stable enzyme-inhibitor complex, leading to increased levels of acetylcholine at synapses. This mechanism can result in both therapeutic effects and toxicity depending on the dosage and exposure levels.
Inhibition of Acetylcholinesterase
Research indicates that 1-Methyl-2,2,3,3-tetrafluoropropyl carbamate exhibits significant AChE inhibition:
- IC50 Values : Studies have reported IC50 values ranging from 0.1 to 0.5 µM in various assays assessing AChE activity.
- Comparative Analysis : Compared to other carbamates such as aldicarb and carbofuran, this compound shows a moderate inhibitory effect but with distinct pharmacokinetic properties that may influence its therapeutic window.
Toxicological Profile
The toxicity of 1-Methyl-2,2,3,3-tetrafluoropropyl carbamate has been evaluated through various studies focusing on acute and chronic exposure effects.
Acute Toxicity
Acute exposure to high doses can lead to symptoms consistent with cholinergic toxicity:
- Symptoms : These include salivation, lacrimation, urination, defecation, gastrointestinal distress (SLUDGE), muscle twitching, and respiratory failure.
- LD50 : The lethal dose for 50% of the population (LD50) has been estimated at approximately 75 mg/kg in rodent models.
Chronic Toxicity
Long-term exposure studies highlight potential neurotoxic effects:
- Neurobehavioral Assessments : Animals exposed to sub-lethal doses exhibited changes in behavior and cognitive function over time.
- Histopathological Findings : Neuropathological examinations revealed neuronal degeneration in key brain regions associated with cholinergic signaling.
Case Studies
Several case studies provide insight into the practical implications of using 1-Methyl-2,2,3,3-tetrafluoropropyl carbamate in agricultural settings:
Case Study 1: Agricultural Application
In a study examining the efficacy of this compound as an insecticide:
- Target Pests : It was effective against a range of agricultural pests including aphids and whiteflies.
- Field Trials : Field trials demonstrated a reduction in pest populations by over 80% within two weeks of application.
Case Study 2: Environmental Impact Assessment
A comprehensive environmental impact study assessed the runoff potential and degradation pathways:
- Degradation Rates : The compound showed rapid degradation in alkaline conditions but stability in acidic environments.
- Aquatic Toxicity : Toxicity assessments on non-target aquatic organisms indicated a need for careful management to prevent ecological disturbances.
Q & A
Q. What in vitro models assess biological interactions in tissue engineering?
Q. Tables for Key Parameters
| Analytical Technique | Key Parameters | Reference |
|---|---|---|
| ¹⁹F NMR | CF₂ peaks at δ -120 to -130 ppm | |
| XPS | F1s binding energy ~689 eV | |
| Contact Angle | Water contact angle >100° indicates hydrophobicity |
| Synthetic Parameter | Optimization Range |
|---|---|
| Methyl Isocyanate Excess | 1.2–1.5 equivalents |
| Reaction Temperature | 0–5°C (to minimize side reactions) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
